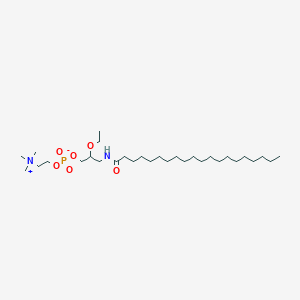
rac-3-Eicosanamido-2-ethoxypropyl phosphocholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-3-Eicosanamido-2-ethoxypropyl phosphocholine is a synthetic phospholipid compound. It is structurally characterized by the presence of an eicosanamido group, an ethoxypropyl chain, and a phosphocholine head group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-Eicosanamido-2-ethoxypropyl phosphocholine typically involves the following steps:
Amidation: The initial step involves the formation of the eicosanamido group through the reaction of eicosanoic acid with an appropriate amine under dehydrating conditions.
Phosphorylation: The final step involves the phosphorylation of the intermediate product to introduce the phosphocholine head group. This is typically achieved using phosphoryl chloride or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
rac-3-Eicosanamido-2-ethoxypropyl phosphocholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phosphocholine head group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
科学研究应用
rac-3-Eicosanamido-2-ethoxypropyl phosphocholine has several scientific research applications:
Chemistry: It is used as a model compound for studying phospholipid behavior and interactions.
Biology: The compound is investigated for its potential role in cell membrane structure and function.
Industry: It is used in the development of novel drug delivery systems and as a component in specialized industrial formulations.
作用机制
The mechanism of action of rac-3-Eicosanamido-2-ethoxypropyl phosphocholine involves its interaction with cellular membranes and proteins. It is known to inhibit protein kinase C, a key enzyme in signal transduction pathways . By modulating the activity of this enzyme, the compound can influence various cellular processes, including cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine: This compound has a similar structure but with a hexadecanamido group instead of an eicosanamido group.
rac-3-Octadecanamido-2-ethoxypropan-1-ol phosphocholine: Another similar compound with an octadecanamido group.
Uniqueness
rac-3-Eicosanamido-2-ethoxypropyl phosphocholine is unique due to its longer eicosanamido chain, which may confer different biophysical properties and biological activities compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
属性
CAS 编号 |
149576-20-5 |
|---|---|
分子式 |
C30H63N2O6P |
分子量 |
578.8 g/mol |
IUPAC 名称 |
[2-ethoxy-3-(icosanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H63N2O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)31-27-29(36-7-2)28-38-39(34,35)37-26-25-32(3,4)5/h29H,6-28H2,1-5H3,(H-,31,33,34,35) |
InChI 键 |
HZHHKNWHKFCVMH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


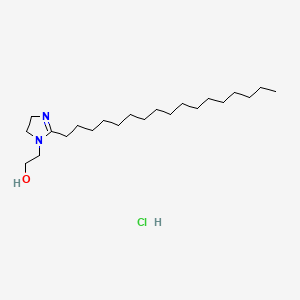
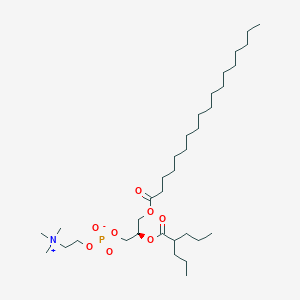
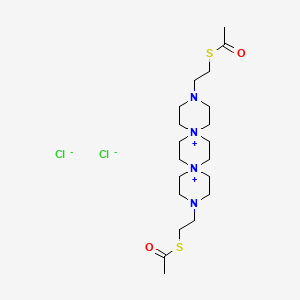

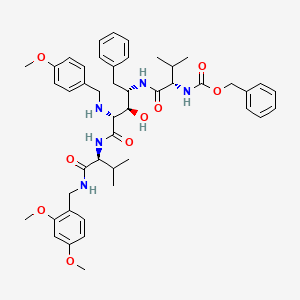

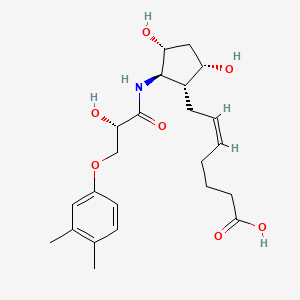
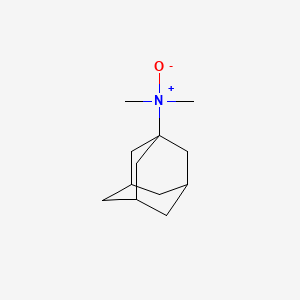

![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate](/img/structure/B12786751.png)




